molecular formula C20H16N4O3S B4127962 2-(4-biphenylylcarbonyl)-N-(4-nitrophenyl)hydrazinecarbothioamide

2-(4-biphenylylcarbonyl)-N-(4-nitrophenyl)hydrazinecarbothioamide

Cat. No. B4127962
M. Wt: 392.4 g/mol
InChI Key: DJFCYBCGPRMHBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-biphenylylcarbonyl)-N-(4-nitrophenyl)hydrazinecarbothioamide, also known as BNPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. BNPP is a thiosemicarbazone derivative that exhibits interesting biological and chemical properties. In

Mechanism of Action

The mechanism of action of 2-(4-biphenylylcarbonyl)-N-(4-nitrophenyl)hydrazinecarbothioamide is not fully understood. However, it is believed to exert its biological activity by chelating metal ions, which are essential for the growth and proliferation of cancer cells and microorganisms. 2-(4-biphenylylcarbonyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has also been shown to induce oxidative stress, which can lead to apoptosis and cell death.
Biochemical and Physiological Effects:
2-(4-biphenylylcarbonyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters in the brain. 2-(4-biphenylylcarbonyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has also been shown to have antioxidant activity, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-biphenylylcarbonyl)-N-(4-nitrophenyl)hydrazinecarbothioamide in lab experiments is its low toxicity. It has been shown to have low cytotoxicity towards normal cells, which makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of using 2-(4-biphenylylcarbonyl)-N-(4-nitrophenyl)hydrazinecarbothioamide in lab experiments is its poor solubility in water, which can affect its bioavailability and limit its use in vivo.

Future Directions

There are several future directions for the study of 2-(4-biphenylylcarbonyl)-N-(4-nitrophenyl)hydrazinecarbothioamide. One of the future directions is the development of 2-(4-biphenylylcarbonyl)-N-(4-nitrophenyl)hydrazinecarbothioamide-based anticancer drugs. 2-(4-biphenylylcarbonyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has been shown to have potent anticancer activity, and further studies are needed to investigate its mechanism of action and optimize its therapeutic potential. Another future direction is the study of 2-(4-biphenylylcarbonyl)-N-(4-nitrophenyl)hydrazinecarbothioamide as a plant growth regulator. 2-(4-biphenylylcarbonyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has been shown to enhance plant growth and yield, and further studies are needed to investigate its mode of action and optimize its use in agriculture. Finally, the study of 2-(4-biphenylylcarbonyl)-N-(4-nitrophenyl)hydrazinecarbothioamide as a ligand in metal ion coordination chemistry is an interesting future direction, which can lead to the synthesis of new materials with interesting properties.
Conclusion:
In conclusion, 2-(4-biphenylylcarbonyl)-N-(4-nitrophenyl)hydrazinecarbothioamide is a chemical compound that exhibits interesting biological and chemical properties. Its potential applications in various fields such as medicine, agriculture, and material science make it a promising candidate for further research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(4-biphenylylcarbonyl)-N-(4-nitrophenyl)hydrazinecarbothioamide have been discussed in this paper. Further studies are needed to fully understand the potential of 2-(4-biphenylylcarbonyl)-N-(4-nitrophenyl)hydrazinecarbothioamide and optimize its use in various fields.

Scientific Research Applications

2-(4-biphenylylcarbonyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has been extensively studied for its potential applications in various fields. In the field of medicine, 2-(4-biphenylylcarbonyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has been investigated for its anticancer, antiviral, and antibacterial activities. 2-(4-biphenylylcarbonyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to have antiviral activity against herpes simplex virus and antibacterial activity against Staphylococcus aureus.
In the field of agriculture, 2-(4-biphenylylcarbonyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has been studied for its potential use as a plant growth regulator. It has been shown to enhance plant growth and yield by promoting root development and increasing photosynthetic activity.
In the field of material science, 2-(4-biphenylylcarbonyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has been investigated for its potential use as a ligand in metal ion coordination chemistry. It has been shown to form stable complexes with various metal ions, which can be used in the synthesis of new materials with interesting properties.

properties

IUPAC Name

1-(4-nitrophenyl)-3-[(4-phenylbenzoyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c25-19(16-8-6-15(7-9-16)14-4-2-1-3-5-14)22-23-20(28)21-17-10-12-18(13-11-17)24(26)27/h1-13H,(H,22,25)(H2,21,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFCYBCGPRMHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=S)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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